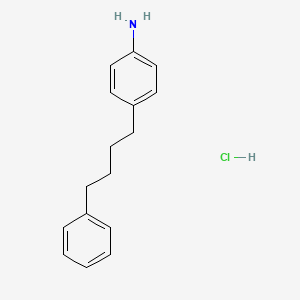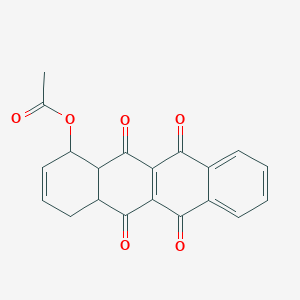![molecular formula C11H18BNO3 B13991954 [4-(3-Ethoxypropylamino)phenyl]boronic acid](/img/structure/B13991954.png)
[4-(3-Ethoxypropylamino)phenyl]boronic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
[4-(3-Ethoxypropylamino)phenyl]boronic acid: is a boronic acid derivative that features a phenyl ring substituted with an ethoxypropylamino group and a boronic acid functional group. Boronic acids are known for their versatility in organic synthesis, particularly in the Suzuki-Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The preparation of [4-(3-Ethoxypropylamino)phenyl]boronic acid typically involves the following steps:
Formation of the Ethoxypropylamino Group: This can be achieved by reacting 4-bromoaniline with 3-ethoxypropylamine under suitable conditions to form the desired ethoxypropylamino group on the phenyl ring.
Industrial Production Methods: Industrial production methods for boronic acids often involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield .
Analyse Des Réactions Chimiques
Types of Reactions:
Suzuki-Miyaura Coupling: [4-(3-Ethoxypropylamino)phenyl]boronic acid can undergo Suzuki-Miyaura coupling reactions with various aryl halides to form biaryl compounds.
Common Reagents and Conditions:
Palladium Catalysts: Used in Suzuki-Miyaura coupling reactions.
Oxidizing Agents: Such as hydrogen peroxide for oxidation reactions.
Major Products:
Biaryl Compounds: Formed from Suzuki-Miyaura coupling.
Applications De Recherche Scientifique
Chemistry:
Organic Synthesis: Used as a building block in the synthesis of complex organic molecules through Suzuki-Miyaura coupling.
Biology and Medicine:
Enzyme Inhibitors: Boronic acids are known to inhibit serine proteases and kinases, making them useful in the development of pharmaceuticals.
Boron Neutron Capture Therapy: Boronic acids are used in this cancer treatment method due to their ability to accumulate in tumor cells.
Industry:
Materials Science: Used in the synthesis of advanced materials with specific properties.
Mécanisme D'action
The mechanism of action of [4-(3-Ethoxypropylamino)phenyl]boronic acid involves its ability to form reversible covalent bonds with diols and other nucleophiles. This property is exploited in various applications, including enzyme inhibition and molecular recognition . The boronic acid group can interact with serine residues in the active sites of enzymes, leading to inhibition of enzyme activity .
Comparaison Avec Des Composés Similaires
Phenylboronic Acid: A simpler boronic acid derivative without the ethoxypropylamino group.
4-Ethoxycarbonylphenylboronic Acid: Contains an ethoxycarbonyl group instead of an ethoxypropylamino group.
4-Aminophenylboronic Acid Pinacol Ester: Features an amino group and a pinacol ester instead of the ethoxypropylamino group.
Uniqueness:
Propriétés
Formule moléculaire |
C11H18BNO3 |
|---|---|
Poids moléculaire |
223.08 g/mol |
Nom IUPAC |
[4-(3-ethoxypropylamino)phenyl]boronic acid |
InChI |
InChI=1S/C11H18BNO3/c1-2-16-9-3-8-13-11-6-4-10(5-7-11)12(14)15/h4-7,13-15H,2-3,8-9H2,1H3 |
Clé InChI |
FNDZNSIKZPLQFK-UHFFFAOYSA-N |
SMILES canonique |
B(C1=CC=C(C=C1)NCCCOCC)(O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1-({4-[Bis(2-chloroethyl)amino]phenyl}methyl)-4-methylquinolin-1-ium 4-methylbenzene-1-sulfonate](/img/structure/B13991879.png)

![(2-Methylimidazo[1,2-a]pyridin-7-yl)methanol](/img/structure/B13991892.png)
![Ethyl 8a-hydroxy-3-oxo-2-propan-2-yl-5,6,7,8-tetrahydro-[1,3]oxazolo[3,2-a]pyridine-2-carboxylate](/img/structure/B13991899.png)


![5-(Methoxymethoxy)-2-methyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzo[d]oxazole](/img/structure/B13991938.png)






